

Spectral Data Analysis of 2-Anilincyclohexanone: A Guide for Structural Elucidation

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Compound of Interest

Compound Name:	2-Anilincyclohexanone
CAS No.:	4504-43-2
Cat. No.:	B1334754

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **2-anilincyclohexanone**, a significant intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating the findings from these orthogonal analytical techniques, this guide establishes a self-validating workflow for the unambiguous structural confirmation of the title compound, emphasizing the causal relationships behind the observed spectral features.

Introduction

2-Anilincyclohexanone belongs to the class of α -aminoketones, a structural motif present in many biologically active compounds and a valuable building block in organic synthesis. Accurate structural characterization is paramount to ensuring the purity and identity of such intermediates, which directly impacts the outcome of subsequent synthetic steps and the

pharmacological profile of target molecules. Spectroscopic techniques are the cornerstone of this characterization. Infrared (IR) spectroscopy provides a rapid survey of functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework and connectivity, and Mass Spectrometry (MS) determines the molecular weight and provides structural clues through fragmentation analysis. This guide synthesizes these individual data streams into a cohesive and logical framework for the definitive elucidation of the **2-anilinocyclohexanone** structure.

Experimental Protocols: A Methodological Overview

The acquisition of high-quality spectral data is foundational to accurate interpretation. The following are generalized, best-practice protocols for the analysis of a solid sample like **2-anilinocyclohexanone**.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Background Collection:** A background spectrum of the empty ATR crystal is collected to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.
- **Sample Analysis:** The sample spectrum is acquired by pressing the sample firmly against the crystal to ensure good contact. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to optimize homogeneity.

- ^1H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Acquisition: A proton-decoupled experiment is typically run to produce a spectrum with single lines for each unique carbon atom.[1] This requires a longer acquisition time than ^1H NMR due to the low natural abundance of the ^{13}C isotope.[1]
- Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a Gas Chromatography (GC) inlet.
- Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment. [2]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[3]
- Detection: The abundance of each ion at a specific m/z is recorded, generating the mass spectrum.

Spectroscopic Data & In-Depth Interpretation

Infrared (IR) Spectroscopy: Functional Group Identification

The IR spectrum provides a molecular "fingerprint" and crucial information about the functional groups present. For **2-anilincyclohexanone**, the key absorptions confirm the presence of a secondary amine, a ketone carbonyl, and aromatic and aliphatic C-H bonds.



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The presence of a sharp N-H stretch around 3330 cm^{-1} alongside a strong carbonyl peak at $\sim 1715\text{ cm}^{-1}$ is highly indicative of the α -aminoketone structure. The distinction between aromatic ($>3000\text{ cm}^{-1}$) and aliphatic ($<3000\text{ cm}^{-1}$) C-H stretches is also clearly resolved.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment and connectivity of each proton and carbon atom.

The ^1H NMR spectrum of **2-anilincyclohexanone** can be divided into four distinct regions. The integration of these signals corresponds to the number of protons in each environment.



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The proton-decoupled ^{13}C NMR spectrum shows a single peak for each chemically distinct carbon atom. The chemical shifts are highly diagnostic of the carbon's functionalization.[1][12]



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Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and structural information based on its fragmentation pattern under electron ionization (EI).[2]

- Molecular Formula: $\text{C}_{12}\text{H}_{15}\text{NO}$
- Molecular Weight: 189.25 g/mol
- Molecular Ion ($\text{M}^{+\bullet}$): The mass spectrum is expected to show a molecular ion peak at $m/z = 189$. As it contains one nitrogen atom, the molecular weight is an odd number, consistent with the Nitrogen Rule.[15]

The primary fragmentation pathway for cyclic ketones involves α -cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[15][16]



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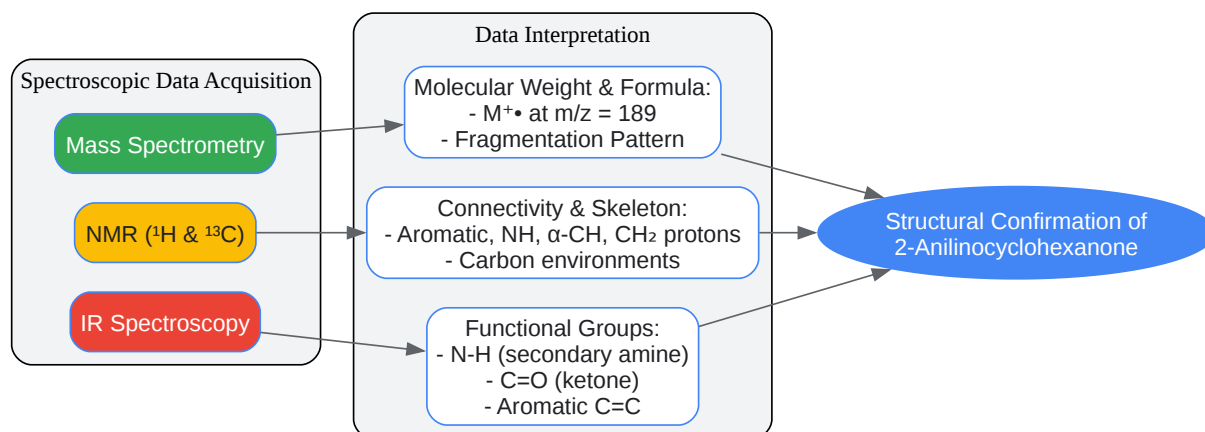
The following diagram illustrates the dominant α -cleavage mechanism.



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Caption: Integrated workflow for structural elucidation.

This workflow demonstrates how the identification of functional groups by IR is corroborated by the specific chemical shifts in NMR and the molecular weight determined by MS. The connectivity inferred from NMR explains the fragmentation patterns observed in the mass spectrum, leading to a single, unambiguous structural assignment.

Conclusion

The spectral analysis of **2-anilincyclohexanone** provides a clear and consistent picture of its molecular structure. IR spectroscopy confirms the key functional moieties of a secondary aromatic amine and a cyclic ketone. ^1H and ^{13}C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the substitution pattern and connectivity. Finally, mass spectrometry establishes the correct molecular weight and offers further structural validation through predictable fragmentation pathways. By following the integrated analytical workflow presented, researchers can confidently and rigorously confirm the identity and purity of this important synthetic intermediate.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
- SpectraBase. (n.d.). 2-PHENYL-2-(PROPYLAMINO)-CYCLOHEXANONE.
- University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from University of Colorado Boulder, Department of Chemistry.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary, Department of Chemistry.
- Workman, J., & V-Mon, L. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- SpectraBase. (n.d.). 2-(N-cyclohexyl-N-phenylamino)cyclobutanone.
- SciSpace. (n.d.). Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003315).
- Michigan State University. (n.d.). Mass Spectrometry.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Ketones. Retrieved from University of Calgary, Department of Chemistry.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0031539).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 800 MHz, D₂O, predicted) (HMDB0031539).
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031549).
- PubChem. (n.d.). 2-[(Phenylamino)azamethylene]cyclohexan-1-one.
- Wikipedia. (n.d.). Ketone.
- Nather, C. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- ResearchGate. (2023). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
- PubChem. (n.d.). 2-Phenyl-2-cyclohexen-1-one.
- Mackie, S. (n.d.). ¹³C NMR.

- Oregon State University. (n.d.). ¹³C NMR Chemical Shift.
- PubChem. (n.d.). 2-Phenylcyclohexanone.
- University of Wisconsin-Madison. (n.d.). Infrared Spectroscopy (IR).
- Dreyfuss, J. M., et al. (2011). Targeted analysis of glycomics liquid chromatography/mass spectrometry data. *Analytical and Bioanalytical Chemistry*, 399(2), 727–735.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from University of Arizona, Department of Chemistry & Biochemistry.
- University of Puget Sound. (n.d.). ¹³C NMR Chemical Shift Table.
- National Institute of Standards and Technology. (n.d.). 2-Hexanone.
- ChemTutorDerek. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
- ResearchGate. (2018). Synthesis, spectral analysis and quantum chemical studies on molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone: Experimental and theoretical approaches.
- Vancouver Island University. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from VIU, Organic and Biochemistry Supplement.
- Hadi, M. A., et al. (2020). Synthesis, Characterization and Spectral Studies and Biological Screening Study of Transition Metal Complexes with New Heterocyclic Ligand Derived from Pyridoxal Hydrochloride. *Systematic Reviews in Pharmacy*, 11(11), 1549-1557.
- Singh, N., & Singh, D. K. (2012). Synthesis and Spectral Characterization of Antifungal Sensitive Schiff Base Transition Metal Complexes.
- Pevzner, P. A., & Bafna, V. (2003). An insight into high-resolution mass-spectrometry data.
- Sturgell, J. (2017). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube.
- National Institutes of Health. (2011). Targeted analysis of glycomics liquid chromatography/mass spectrometry data.
- Gatto, L. (n.d.). Chapter 7 Mass spectrometry.
- ChemicalBook. (n.d.). 2-Aminocyclohexanol(6850-38-0) ¹H NMR spectrum.
- ResearchGate. (2018). Request PDF: Synthesis, spectral analysis and quantum chemical studies on molecular geometry of (2E,6E)-2,6- bis(2-chlorobenzylidene) cyclohexanone....
- University of Wisconsin–Madison. (n.d.). Novel Data Analysis Approaches for Cross- linking Mass Spectrometry Proteomics and Glycoproteomics.

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Sources

- [1. treenablythe.weebly.com](https://treenablythe.weebly.com) [treenablythe.weebly.com]
- [2. chemguide.co.uk](https://chemguide.co.uk) [chemguide.co.uk]
- [3. Chapter 7 Mass spectrometry | Omics Data Analysis](https://uclouvain-cbio.github.io) [uclouvain-cbio.github.io]
- [4. orgchemboulder.com](https://orgchemboulder.com) [orgchemboulder.com]
- [5. spectroscopyonline.com](https://spectroscopyonline.com) [spectroscopyonline.com]
- [6. uanlch.vscht.cz](https://uanlch.vscht.cz) [uanlch.vscht.cz]
- [7. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [8. orgchemboulder.com](https://orgchemboulder.com) [orgchemboulder.com]
- [9. www1.udel.edu](https://www1.udel.edu) [www1.udel.edu]
- [10. masterorganicchemistry.com](https://masterorganicchemistry.com) [masterorganicchemistry.com]
- [11. youtube.com](https://youtube.com) [youtube.com]
- [12. chem.libretexts.org](https://chem.libretexts.org) [chem.libretexts.org]
- [13. Ketone - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [14. 13C NMR Chemical Shift](https://sites.science.oregonstate.edu) [sites.science.oregonstate.edu]
- [15. chemistry.miamioh.edu](https://chemistry.miamioh.edu) [chemistry.miamioh.edu]
- [16. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
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